molecular formula C9H9N3O3 B7875448 methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate

methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate

Cat. No.: B7875448
M. Wt: 207.19 g/mol
InChI Key: ZMKOZKKHTZFKLS-UHFFFAOYSA-N
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Description

Methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[1,2-d][1,2,4]triazine core, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles. The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolo[1,2-d][1,2,4]triazine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups, leading to a diverse array of derivatives with potentially unique properties.

Scientific Research Applications

Methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition, particularly kinases, which are crucial in many biological processes.

    Medicine: It has potential as a therapeutic agent, especially in the development of drugs targeting cancer and other diseases where kinase inhibition is beneficial.

    Industry: Its derivatives might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating various signaling pathways involved in cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: This compound shares a similar fused ring system and is also used in kinase inhibitor development.

    Indole derivatives: These compounds have a similar heterocyclic structure and are widely used in medicinal chemistry for their biological activities.

Uniqueness

Methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate is unique due to its specific substitution pattern and the presence of the methyl acetate group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity.

Properties

IUPAC Name

methyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-15-8(13)5-12-9(14)7-3-2-4-11(7)6-10-12/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKOZKKHTZFKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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